

Antiviral activity of (+/-)-Tylophorine against coronaviruses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Tylophorine

Cat. No.: B1234331

[Get Quote](#)

An In-depth Technical Guide: Antiviral Activity of **(+/-)-Tylophorine** Against Coronaviruses

Introduction

The global emergence of highly pathogenic coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, has underscored the urgent need for potent and broad-spectrum antiviral therapeutics. Phenanthroindolizidine and phenanthroquinolizidine alkaloids, particularly Tylophorine and its derivatives, have been identified as a promising class of compounds with significant anti-coronavirus activity.^{[1][2]} These natural products, isolated from plants of the *Tylophora* genus, have demonstrated potent *in vitro* inhibition of a wide range of coronaviruses.^{[1][3]} This technical guide provides a comprehensive overview of the antiviral activity of **(+/-)-Tylophorine** and its analogues against various coronaviruses, detailing their mechanism of action, summarizing quantitative efficacy data, and outlining the key experimental protocols used in their evaluation.

Antiviral Activity and Cytotoxicity

Tylophorine and its synthetic derivatives have shown potent inhibitory effects against multiple human and animal coronaviruses. The antiviral efficacy is typically quantified by the 50% maximal effective concentration (EC_{50}), while cytotoxicity is measured by the 50% cytotoxic concentration (CC_{50}). The ratio of these two values (CC_{50}/EC_{50}) provides the selectivity index (SI), a critical measure of a compound's therapeutic window.

Quantitative Data Summary

The antiviral activity and cytotoxicity of Tylophorine and its key derivatives against various coronaviruses are summarized below.

Table 1: Antiviral Activity against SARS-CoV-2 and other Human Coronaviruses (HCoV)

Compound	Virus Strain	Cell Line	EC ₅₀ (nM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)	Reference
dbq33b	SARS-CoV-2	Vero E6	2.5	>5	>2000	[4]
dbq33b4p7	SARS-CoV-2	Vero E6	20	>5	>250	[4]
PI09	SARS-CoV-2	Vero E6	78	>5	>64	[4]
NK007(S,R)	SARS-CoV-2	Vero E6	30	N/A	N/A	[5]
NP-NK007	SARS-CoV-2	Vero E6	7	N/A	N/A	[5]
LP-NK007	SARS-CoV-2	Vero E6	14	N/A	N/A	[5]
dbq33b	HCoV-OC43	MRC-5	16 ± 4.7	N/A	N/A	[4]
dbq33b	HCoV-OC43	MRC-5	4 ± 2	N/A	N/A	[6]
dbq33b4p7	HCoV-OC43	MRC-5	56 ± 6.2	N/A	N/A	[4]
PI09	HCoV-OC43	MRC-5	68 ± 2.7	N/A	N/A	[4]
Tylophorin e	SARS-CoV	Vero 76	<5	0.39	>78	[3]
Tylophorin ine	SARS-CoV	Vero 76	18	>1	>55	[3]
7-methoxycryptoleurine	SARS-CoV	Vero 76	<5	>0.5	>100	[3]

Compound	Virus Strain	Cell Line	EC ₅₀ (nM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)	Reference
Various						
Tylophorin es	SARS-CoV	Vero 76	<5 - 340	N/A	N/A	[1][2]

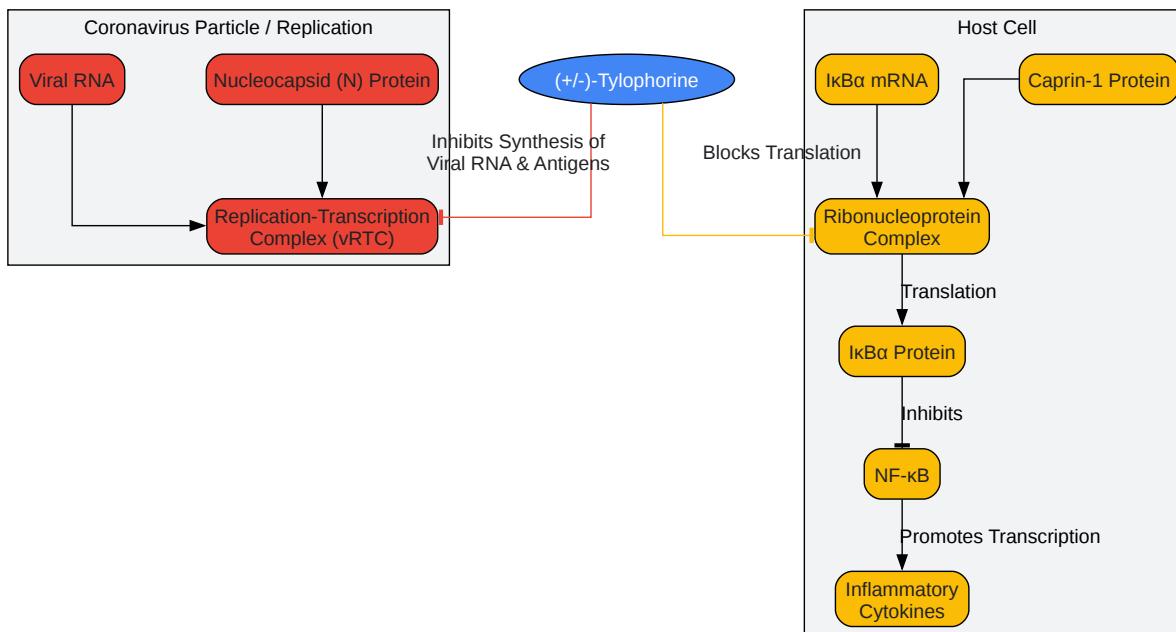
| dbq33b | HCoV-229E | MRC-5 | 6.5 | N/A | N/A | [4] |

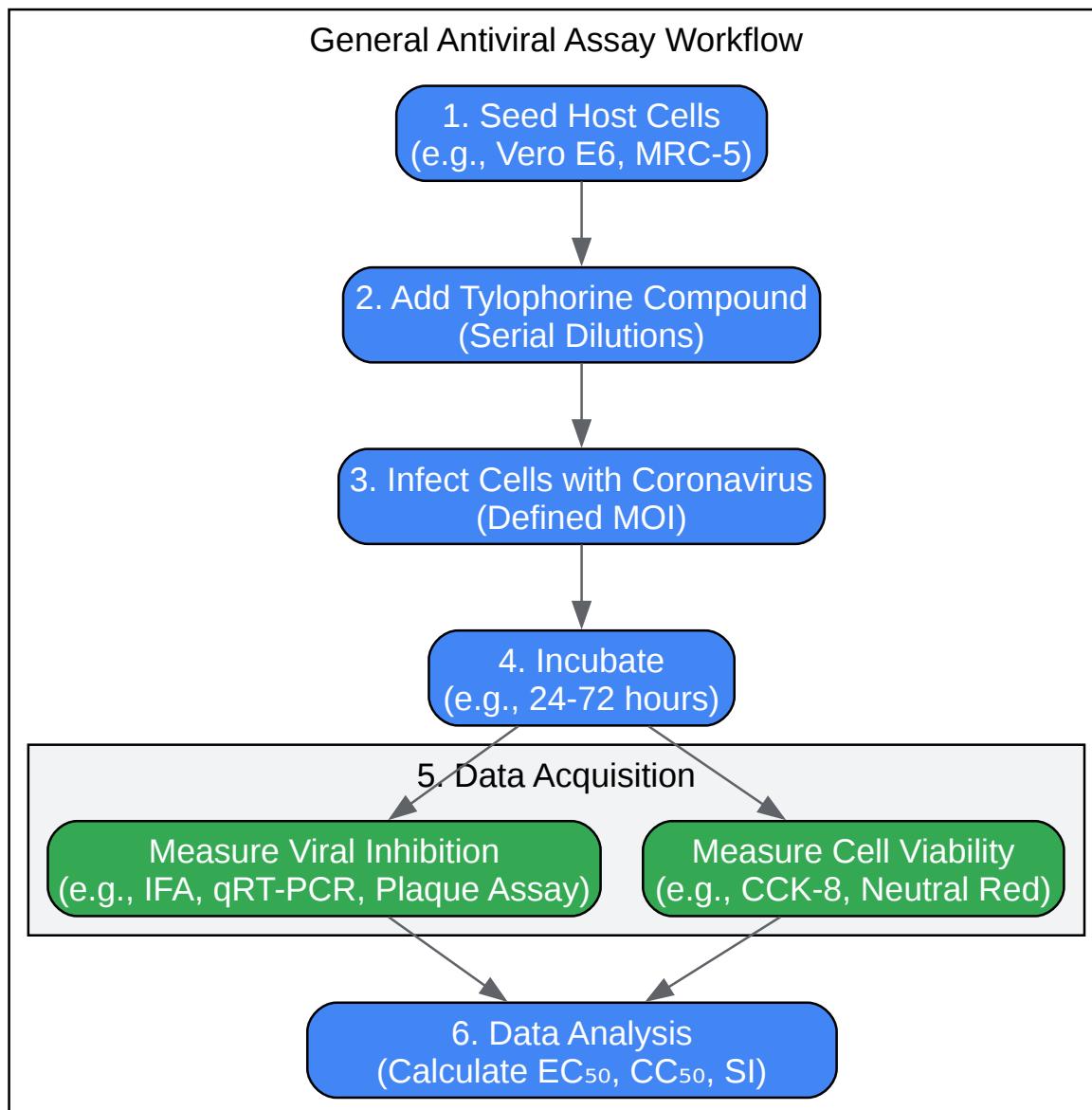
Table 2: Antiviral Activity against Animal Coronaviruses

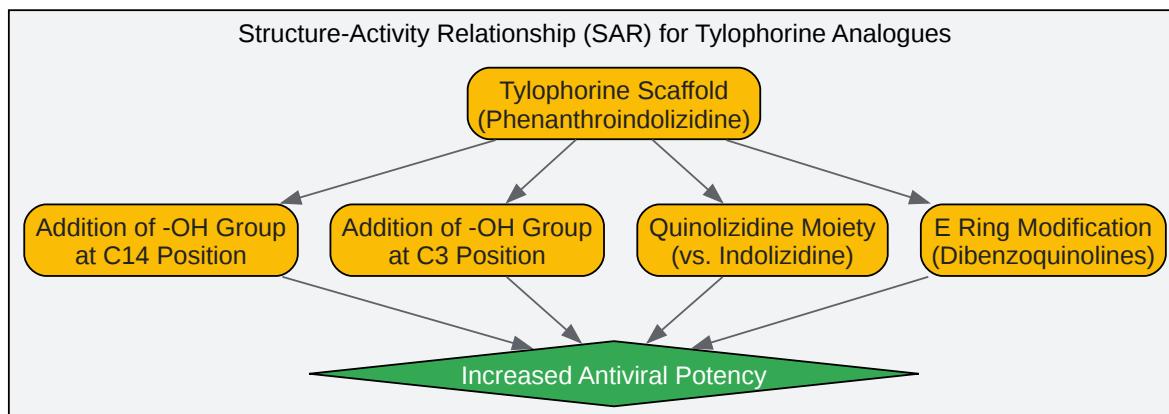
Compound	Virus Strain	Cell Line	EC ₅₀ (nM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)	Reference
Tylophorin es (1a)	TGEV	ST	58 ± 4	0.39 ± 0.02	6.7	[1]
7-methoxycryptolepine (1c)	TGEV	ST	20 ± 1	0.53 ± 0.04	26.5	[1]
Various						
Tylophorin es	TGEV	ST	8 - 1468	N/A	N/A	[1][2]
dbq33b	FIPV	fcwf-4	8 ± 3.5	N/A	N/A	[4]
dbq33b4p7	FIPV	fcwf-4	22 ± 4.1	N/A	N/A	[4]

| PI09 | FIPV | fcwf-4 | 33 ± 5.5 | N/A | N/A | [4] |

TGEV: Transmissible Gastroenteritis Virus; FIPV: Feline Infectious Peritonitis Virus; ST: Swine Testicular cells.


Studies have demonstrated that tylophorine-based compounds can reduce viral yields by several orders of magnitude. For HCoV-OC43 and HCoV-229E, these compounds inhibited


viral yields by 6 to 8 log magnitudes (p.f.u./ml).[4][7]


Mechanism of Action

Tylophorine and its derivatives exert their antiviral effects through a dual-targeting mechanism, affecting both viral and host cellular components.[6][8]

- **Direct Viral Targeting:** The compounds directly target the viral replication-transcription machinery.[3][9] Biotinylated tylophorine has been shown to interact with the coronavirus genomic/subgenomic RNA and the nucleocapsid (N) protein.[6][8][10] This interaction is believed to occur within the viral replication transcription complexes (RTCs), thereby blocking the synthesis of viral antigens and RNA.[3][9]
- **Host Cellular Targeting:** Tylophorine-based compounds also target host factors. Specifically, they interact with the ribonucleoprotein complex composed of $\text{I}\kappa\text{B}\alpha$ mRNA and caprin-1 protein.[6][8][10] This interaction blocks the translation and synthesis of $\text{I}\kappa\text{B}\alpha$ protein.[6][8] $\text{I}\kappa\text{B}\alpha$ is a key inhibitor of the NF- κ B signaling pathway, which is often activated during viral infection and drives inflammatory cytokine production. While this action can disrupt host processes, it also makes tylophorine unable to inhibit virus-induced NF- κ B activation on its own, suggesting potential for combination therapies.[6][8][9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Nanosized Preparations of (S,R)-Tylophorine Malate as Novel anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by Ciclesonide and the Tylophorine-Based Compound Dbq33b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Antiviral activity of (+/-)-Tylophorine against coronaviruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234331#antiviral-activity-of-tylophorine-against-coronaviruses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com